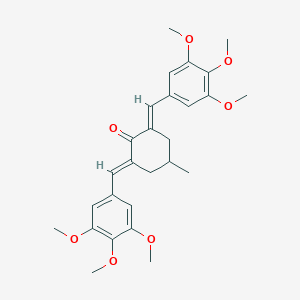![molecular formula C16H18FNO2 B496170 N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine CAS No. 861433-06-9](/img/structure/B496170.png)
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine, also known as F18-MFBG, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a promising tracer for imaging the expression of the enzyme norepinephrine transporter (NET) in various diseases, including neuroblastoma, pheochromocytoma, and heart failure.
Mechanism of Action
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine binds selectively to NET, which is responsible for the reuptake of norepinephrine from the synaptic cleft. By binding to NET, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine can be used to visualize the expression of NET in various diseases.
Biochemical and Physiological Effects
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine is a radiopharmaceutical compound and does not have any direct biochemical or physiological effects. However, its binding to NET can affect the levels of norepinephrine in the synaptic cleft, which can have downstream effects on various physiological processes.
Advantages and Limitations for Lab Experiments
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine has several advantages for lab experiments, including its high selectivity for NET and its ability to be used in vivo. However, its short half-life (110 minutes) and the need for specialized equipment for PET imaging can be limiting factors.
Future Directions
There are several future directions for the use of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine in PET imaging. One area of research is the development of new radiopharmaceutical compounds that can target other transporters and receptors involved in neuroendocrine tumors. Another area of research is the use of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET in combination with other imaging modalities, such as CT and MRI, to improve the accuracy of disease diagnosis and monitoring. Finally, the use of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET in clinical trials of NET-targeted therapies is an area of active investigation.
Synthesis Methods
The synthesis of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine involves the reaction of 2-[(2-fluorobenzyl)oxy]-3-methoxybenzylamine with [18F]fluoromethyl tosylate. The reaction is carried out under basic conditions, and the product is purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine has been extensively studied for its potential use in PET imaging of NET expression in various diseases. In neuroblastoma, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET has been shown to be more sensitive than traditional imaging modalities, such as computed tomography (CT) and magnetic resonance imaging (MRI), in detecting small lesions and assessing disease progression. N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET has also been used to evaluate the efficacy of NET-targeted therapies in neuroblastoma.
In pheochromocytoma, N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET has been shown to be a useful tool for localizing tumors and monitoring disease recurrence. N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine PET has also been used to assess the response to treatment in patients with heart failure.
properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-18-10-12-7-5-9-15(19-2)16(12)20-11-13-6-3-4-8-14(13)17/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZYAGDALNIAQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-propoxybenzamide](/img/structure/B496087.png)

![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496090.png)

![2-[(2-Propoxybenzoyl)amino]benzamide](/img/structure/B496093.png)
![2-{[2-(4-Ethylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496097.png)

![2-(4-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B496099.png)
![4,5-Dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B496100.png)




![2-[1-(2-Hydroxy-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-acetamide](/img/structure/B496110.png)